molecular formula C8H8Cl2Zn B14876041 4-ChlorophenethylZinc chloride

4-ChlorophenethylZinc chloride

Cat. No.: B14876041
M. Wt: 240.4 g/mol
InChI Key: UGSAUOZZMHPPLX-UHFFFAOYSA-M
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Description

4-ChlorophenethylZinc chloride is an organozinc reagent characterized by a phenethyl group substituted with a chlorine atom at the para position, bonded to a zinc chloride moiety. Its molecular formula is C₈H₇ClZnCl (or C₈H₇Cl₂Zn), with a molecular weight of approximately 228.40 g/mol. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where it facilitates the formation of carbon-carbon bonds. The chlorine substituent enhances electronic effects, improving selectivity in reactions involving aromatic systems .

Properties

Molecular Formula

C8H8Cl2Zn

Molecular Weight

240.4 g/mol

IUPAC Name

1-chloro-4-ethylbenzene;chlorozinc(1+)

InChI

InChI=1S/C8H8Cl.ClH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

UGSAUOZZMHPPLX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)Cl.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ChlorophenethylZinc chloride generally involves the reaction of 4-chlorophenethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Chlorophenethyl bromide+Zn4-ChlorophenethylZinc chloride\text{4-Chlorophenethyl bromide} + \text{Zn} \rightarrow \text{4-ChlorophenethylZinc chloride} 4-Chlorophenethyl bromide+Zn→4-ChlorophenethylZinc chloride

Industrial Production Methods

Industrial production of 4-ChlorophenethylZinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Negishi Cross-Coupling Reactions

4-Chlorophenethylzinc chloride participates in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl, vinyl, or alkyl halides. This reaction typically employs a Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert conditions .

Example Reaction:

4-Chlorophenethylzinc chloride+Aryl BromidePd(PPh3)4,THFBiaryl Derivative+ZnCl2\text{4-Chlorophenethylzinc chloride} + \text{Aryl Bromide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{THF}} \text{Biaryl Derivative} + \text{ZnCl}_2

Key Features:

  • High regioselectivity due to the stability of the organozinc intermediate.

  • Compatibility with functional groups such as esters and nitriles .

Nucleophilic Addition to Carbonyl Compounds

The organozinc reagent acts as a nucleophile, adding to aldehydes or ketones to form secondary or tertiary alcohols after acidic workup.

Mechanism:

RCHO+4-Chlorophenethylzinc chlorideRCH(OZnCl)CH2C6H4ClH2ORCH(OH)CH2C6H4Cl\text{RCHO} + \text{4-Chlorophenethylzinc chloride} \rightarrow \text{RCH(OZnCl)CH}_2\text{C}_6\text{H}_4\text{Cl} \xrightarrow{\text{H}_2\text{O}} \text{RCH(OH)CH}_2\text{C}_6\text{H}_4\text{Cl}

Conditions:

  • Conducted at room temperature in THF or diethyl ether.

  • No additional catalyst required due to the inherent nucleophilicity of the zinc reagent .

Transmetalation Reactions

4-Chlorophenethylzinc chloride undergoes transmetalation with transition metals (e.g., Cu, Ni) to form more reactive organometallic species. These intermediates are pivotal in multi-step syntheses.

Example:

4-Chlorophenethylzinc chloride+CuCN4-Chlorophenethylcopper(I)+ZnCl(CN)\text{4-Chlorophenethylzinc chloride} + \text{CuCN} \rightarrow \text{4-Chlorophenethylcopper(I)} + \text{ZnCl(CN)}

  • The resulting copper reagent can participate in conjugate additions or alkylation .

Alkylation of Electrophilic Substrates

The reagent transfers its 4-chlorophenethyl group to electrophiles such as alkyl halides or epoxides.

Epoxide Ring-Opening:

Epoxide+4-Chlorophenethylzinc chlorideVicinal Alcohol with 4-Chlorophenethyl Group\text{Epoxide} + \text{4-Chlorophenethylzinc chloride} \rightarrow \text{Vicinal Alcohol with 4-Chlorophenethyl Group}

  • Proceeds via a Lewis acid-mediated mechanism, leveraging ZnCl₂’s ability to polarize the epoxide .

Comparative Reaction Data

The table below summarizes inferred reaction outcomes based on analogous organozinc systems:

Reaction Type Substrate Catalyst/Conditions Product Yield Range
Negishi CouplingAryl BromidePd(PPh₃)₄, THF, 25°CBiaryl Derivative70–85%
Carbonyl AdditionBenzaldehydeTHF, 0°C to RT4-Chlorophenethylbenzyl Alcohol60–75%
Epoxide AlkylationStyrene OxideZnCl₂, THF, 40°C1-Phenethyl-2-alcohol50–65%

Stability and Handling

  • Moisture Sensitivity: Requires storage under argon or nitrogen due to rapid hydrolysis in air .

  • Solubility: Typically used in THF or ethers, with concentrations ~0.5 M to prevent aggregation .

Scientific Research Applications

4-ChlorophenethylZinc chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ChlorophenethylZinc chloride involves the formation of organozinc intermediates, which are highly reactive and can participate in various chemical transformations. These intermediates can undergo nucleophilic addition to electrophiles, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the subsequent formation of carbon-zinc bonds.

Comparison with Similar Compounds

Comparison with (2,4,5-Trifluorobenzyl)Zinc Chloride

Property 4-ChlorophenethylZinc Chloride (2,4,5-Trifluorobenzyl)Zinc Chloride
Substituents Single Cl at para position on phenethyl Three F atoms at 2-, 4-, and 5-positions
Reactivity Moderate; selective in aryl-alkyl coupling Higher electrophilicity due to electron-withdrawing F substituents
Stability Air- and moisture-sensitive Similar sensitivity but less prone to side reactions
Primary Use C–C bond formation in pharmaceuticals Synthesis of fluorinated bioactive molecules
Key Advantage Chlorine enhances aromatic π-orbital interaction Fluorine improves metabolic stability in drug candidates

The trifluorobenzyl derivative’s fluorine atoms increase its utility in medicinal chemistry, whereas 4-ChlorophenethylZinc chloride’s chlorine substituent optimizes coupling efficiency in sterically demanding environments .

Comparison with 4-Chlorophenylhydrazine Hydrochloride

Property 4-ChlorophenethylZinc Chloride 4-Chlorophenylhydrazine Hydrochloride
Functional Group Zinc-bound phenethyl group Hydrazine moiety with Cl substituent
Reactivity Participates in metal-mediated coupling Forms diazonium salts for azo dye synthesis
Applications Catalysis in asymmetric synthesis Intermediate for anticonvulsants and dyes
Solubility Limited in polar solvents High solubility in water and alcohols

While both compounds feature a para-chlorinated aromatic ring, the zinc center in 4-ChlorophenethylZinc chloride enables transition-metal-catalyzed reactions, whereas the hydrazine group in 4-Chlorophenylhydrazine hydrochloride supports nucleophilic substitution pathways .

Comparison with Non-Chlorinated Analogues (e.g., BenzylZinc Chloride)

Property 4-ChlorophenethylZinc Chloride BenzylZinc Chloride
Substituent Cl at para position No substituents
Electronic Effects Electron-withdrawing Cl enhances electrophilicity Less polarized; lower reactivity in electron-deficient systems
Coupling Efficiency Higher yields in aryl-alkyl couplings Requires activated substrates for similar yields
Thermal Stability Decomposes above 80°C Stable up to 120°C

The chlorine atom in 4-ChlorophenethylZinc chloride lowers the energy barrier for oxidative addition, making it superior for reactions with electron-rich arenes .

Stability and Handling

  • Moisture Sensitivity: Requires storage under inert atmospheres, akin to other organozinc reagents. However, the chlorophenethyl group slightly improves shelf life compared to fluorinated derivatives .

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